Product packaging for Methyl 2-methyl-1H-indole-3-carboxylate(Cat. No.:CAS No. 65417-22-3)

Methyl 2-methyl-1H-indole-3-carboxylate

Cat. No.: B1593475
CAS No.: 65417-22-3
M. Wt: 189.21 g/mol
InChI Key: WQBPRTUBQKFRKZ-UHFFFAOYSA-N
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Description

The Enduring Importance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in the realm of organic and medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a vast array of functional molecules.

A Core Scaffold in Nature's Pharmacy and Synthetic Drugs

Indole and its derivatives are ubiquitous in nature, forming the structural backbone of numerous natural products and pharmaceuticals. This prevalence is a testament to the evolutionary selection of the indole core as a versatile building block for biologically active molecules. Many indole-containing compounds isolated from natural sources, such as plants, fungi, and marine organisms, exhibit potent pharmacological activities.

The indole framework's significance extends into the realm of synthetic chemistry, where it serves as a foundational template for the design and synthesis of novel therapeutic agents. Its structural rigidity, coupled with the ability to be functionalized at various positions, allows for the creation of diverse molecular architectures with tailored biological activities.

Table 1: Prominent Indole-Containing Natural Products and Pharmaceuticals

Compound NameClassificationOrigin/Use
TryptophanAmino AcidEssential amino acid
Serotonin (B10506)NeurotransmitterRegulates mood, appetite, and sleep
Melatonin (B1676174)HormoneRegulates sleep-wake cycles
Indomethacin (B1671933)PharmaceuticalNon-steroidal anti-inflammatory drug
VincristinePharmaceuticalAnti-cancer agent
SumatriptanPharmaceuticalAnti-migraine drug

Therapeutic Versatility of Indole-Based Molecules

The therapeutic relevance of indole-based molecules is remarkably broad, spanning a wide spectrum of diseases. The ability of the indole nucleus to interact with various biological targets, including enzymes and receptors, underpins its diverse pharmacological effects. nih.govwikipedia.orgmdpi.comnih.gov

Recent research continues to uncover new therapeutic applications for indole derivatives, with studies from 2020 to 2024 highlighting their roles in cancer treatment, management of infectious diseases, anti-inflammatory therapies, and interventions for metabolic and neurodegenerative disorders. nih.govmdpi.comnih.gov The structural versatility of the indole scaffold allows for the development of multi-targeted agents, a promising strategy for treating complex diseases like cancer. nih.gov

The Research Context of Methyl 2-methyl-1H-indole-3-carboxylate

Within the extensive family of indole derivatives, this compound serves as a valuable intermediate and a subject of study in its own right. Its specific substitution pattern offers a unique platform for further chemical modification and exploration of its biological potential.

Historical Perspectives and Early Synthetic Endeavors

The synthesis of the indole core has been a central theme in organic chemistry for over a century. Several classic named reactions have been instrumental in accessing the indole nucleus and its derivatives, including those with carboxylic acid functionalities. While the exact first synthesis of this compound is not readily documented in easily accessible historical records, its creation can be understood through the lens of established synthetic methodologies for indole-3-carboxylates.

One of the earliest and most versatile methods for indole synthesis is the Fischer indole synthesis , discovered in 1883. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from a substituted phenylhydrazine (B124118) and a ketone or aldehyde. For a compound like this compound, a plausible early synthetic route would involve the reaction of a phenylhydrazine with a β-ketoester.

Another historically significant method is the Japp-Klingemann reaction , which is used to synthesize hydrazones from β-keto-esters and aryl diazonium salts. wikipedia.orgwikipedia.orgbeilstein-journals.orgchemeurope.com The resulting hydrazone can then be subjected to Fischer indole synthesis to yield an indole-2-carboxylate. wikipedia.orgchemeurope.com While this typically yields 2-carboxylates, modifications and alternative starting materials can lead to other isomers.

The Reissert indole synthesis provides a pathway to indole-2-carboxylic acids from o-nitrotoluene and diethyl oxalate. Although this method primarily produces 2-carboxyindoles, the fundamental transformations highlight the early efforts to introduce carboxylic acid functionalities onto the indole ring.

The Nenitzescu indole synthesis , first reported in 1929, is another classic method that forms 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester. This reaction underscores the historical importance of β-ketoesters and related compounds in the construction of functionalized indoles.

These classical methods, while foundational, often required harsh reaction conditions and offered limited control over regioselectivity. The development of more refined and efficient synthetic strategies has been a continuous pursuit in organic chemistry.

Current Trends in Indole Carboxylate Research

The field of indole carboxylate research remains highly active, driven by the quest for novel therapeutic agents and functional materials. Modern synthetic chemistry has provided a plethora of new tools and methodologies for the efficient and selective synthesis of indole derivatives, including this compound.

Modern Synthetic Methodologies:

Contemporary research heavily relies on transition-metal-catalyzed cross-coupling reactions to construct the indole core and introduce functional groups with high precision. Palladium-catalyzed reactions, in particular, have become indispensable for C-C and C-N bond formation in indole synthesis. mdpi.com Microwave-assisted synthesis has also emerged as a powerful technique to accelerate reaction times and improve yields for the preparation of 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.comresearchgate.net

Table 2: Comparison of Classical and Modern Indole Synthesis Methods

MethodEra of DevelopmentTypical ReagentsAdvantagesLimitations
Fischer Indole SynthesisLate 19th CenturyPhenylhydrazines, Ketones/Aldehydes, AcidVersatile, widely applicableHarsh conditions, potential for side products
Japp-Klingemann ReactionLate 19th Centuryβ-Keto-esters, Aryl diazonium saltsForms hydrazone precursor for Fischer synthesisIndirect method for indoles
Palladium-Catalyzed SynthesisLate 20th/21st CenturyAryl halides, Amines, Alkynes, Palladium catalystsHigh efficiency, selectivity, mild conditionsCost of catalyst, ligand sensitivity
Microwave-Assisted Synthesis21st CenturyVarious precursorsRapid reaction times, improved yieldsSpecialized equipment required

Current Research Focus:

The current research landscape for indole carboxylates is multifaceted. In medicinal chemistry, there is a strong emphasis on designing and synthesizing novel indole-3-carboxylic acid derivatives as potential therapeutic agents. nih.gov Recent studies have explored their application as antihypertensive agents by targeting the angiotensin II receptor. nih.gov The development of indole derivatives as anticancer, antimicrobial, and anti-inflammatory agents also continues to be a major focus. nih.govmdpi.comnih.gov

Furthermore, the functionalization of the indole core at various positions, including the introduction of carboxylate groups, is being extensively investigated to modulate the electronic properties and biological activity of the resulting molecules. The strategic placement of substituents allows for the fine-tuning of a compound's interaction with its biological target, leading to the development of more potent and selective drugs. nih.gov

The future of indole carboxylate research is geared towards the development of multi-targeted agents for complex diseases and the application of computational methods, such as structure-based drug design (SBDD) and quantitative structure-activity relationship (QSAR) models, to guide the rational design of new and more effective indole-based molecules. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B1593475 Methyl 2-methyl-1H-indole-3-carboxylate CAS No. 65417-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methyl-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-10(11(13)14-2)8-5-3-4-6-9(8)12-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBPRTUBQKFRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344061
Record name Methyl 2-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65417-22-3
Record name Methyl 2-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Methyl 2-methyl-1H-indole-3-carboxylate

The synthesis of this compound can be achieved through various chemical strategies. These include the direct modification of the corresponding carboxylic acid, the transformation of other esters, and the construction of the indole (B1671886) ring system itself through catalytic methods.

Direct Esterification Approaches

A primary and straightforward method for synthesizing this compound is through the direct esterification of 2-methyl-1H-indole-3-carboxylic acid. This transformation is typically accomplished via the Fischer-Speier esterification reaction. libretexts.orgorganic-chemistry.org The process involves reacting the carboxylic acid with an excess of methanol (B129727), which acts as both the solvent and the reactant. commonorganicchemistry.commasterorganicchemistry.com

The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), and is typically performed under heating or reflux conditions. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid's carbonyl group by the acid catalyst, which enhances its electrophilicity. youtube.com The nucleophilic oxygen of methanol then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final methyl ester product. libretexts.org To drive the reversible reaction to completion, it is crucial to either use a large excess of methanol or remove the water formed during the reaction. libretexts.orgmasterorganicchemistry.com

Transesterification Reactions

This compound can also be prepared via transesterification from other esters of 2-methyl-1H-indole-3-carboxylic acid, such as the ethyl ester. This process involves the exchange of the alkoxy group of the starting ester with a methoxy (B1213986) group from methanol. masterorganicchemistry.com

Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com In a common basic-catalyzed approach, the ethyl ester is treated with sodium methoxide (B1231860) (NaOMe) in methanol. mdpi.com The methoxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. This results in a tetrahedral intermediate which then collapses, eliminating an ethoxide ion to form the more stable methyl ester. masterorganicchemistry.com The reaction is often driven by using a large excess of methanol. organic-chemistry.org Acid-catalyzed transesterification is also possible, following a mechanism similar to Fischer esterification. masterorganicchemistry.com

Palladium-Catalyzed Heterocyclization and Oxidative Coupling

A modern and highly efficient route to a variety of functionalized 2-methyl-1H-indole-3-carboxylate derivatives involves a palladium-catalyzed intramolecular oxidative coupling. mdpi.com This strategy builds the indole core from acyclic precursors and has been optimized using both conventional heating and microwave irradiation. mdpi.comresearchgate.net

The key precursors for this palladium-catalyzed cyclization are N-aryl enamines. mdpi.com These are typically synthesized by the condensation of a substituted aniline (B41778) with methyl acetoacetate. The resulting enamine, such as methyl (Z)-3-(phenylamino)but-2-enoate, possesses the necessary framework for the subsequent intramolecular C-H activation and C-C bond formation to construct the indole ring. mdpi.com

The application of microwave (μW) irradiation has been shown to significantly enhance the efficiency of the palladium-catalyzed heterocyclization. mdpi.com Research demonstrates that exposing a mixture of the N-aryl enamine precursor, a palladium catalyst (e.g., Pd(OAc)₂), a copper-based oxidant (e.g., Cu(OAc)₂), and a base (e.g., K₂CO₃) in a suitable solvent like dimethylformamide (DMF) to microwave heating leads to high yields in remarkably short reaction times. mdpi.comresearchgate.net This method offers improvements over conventional heating by providing rapid and uniform heating, often resulting in cleaner reactions and better yields. mdpi.com

The same palladium-catalyzed cyclization can be performed under conventional heating conditions, typically by warming the reaction mixture in an oil bath. mdpi.com While effective, this method generally requires longer reaction times and may result in lower yields compared to the microwave-assisted protocol. For instance, the cyclization of methyl-(Z)-3-(phenylimino)butanoate, which yielded 72% of the product after 3 hours at 80 °C under conventional heating, was significantly improved under microwave conditions. researchgate.net A comparative study showed that while conventional heating at 80 °C for several hours provides the desired indole, microwave irradiation at a similar or even lower temperature can achieve higher yields in a fraction of the time. mdpi.com

Research Findings: Palladium-Catalyzed Synthesis

The following tables summarize the optimized conditions for the synthesis of this compound (20) and its derivatives from the corresponding N-aryl enamine precursors, comparing conventional heating with microwave-assisted methods.

Table 1: Optimized Synthesis of this compound (20) This table details the optimization of reaction conditions for the cyclization of methyl-(Z)-3-(phenylimino)butanoate (11) to the target compound (20).

EntryMethodCatalyst (mol%)Oxidant (eq)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1ConventionalPd(OAc)₂ (10)Cu(OAc)₂ (3)K₂CO₃ (3)DMF80372
2MicrowavePd(OAc)₂ (10)Cu(OAc)₂ (1)K₂CO₃ (3)DMF60390
3MicrowavePd(OAc)₂ (10)Cu(OAc)₂ (1)K₂CO₃ (3)DMF801>99

Data sourced from Bellavita, et al. (2019). mdpi.com

Table 2: Synthesis of Substituted Derivatives under Conventional vs. Microwave Heating This table compares the synthesis of various substituted this compound derivatives from their respective N-aryl enamines.

ProductSubstituentMethodTemp (°C)Time (h)Yield (%)
21 5-BromoConventional801682
Microwave60392
22 6-BromoConventional801678
Microwave60390
24 5-ChloroConventional801685
Microwave60391
28 5-PhenoxyConventional801675
Microwave60388

Data sourced from Bellavita, et al. (2019). mdpi.com

Fischer Indolization and Related Methods

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a fundamental and widely used method for constructing the indole core. wikipedia.orgmdpi.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgmdpi.com The mechanism proceeds through the formation of an enamine tautomer from the hydrazone, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement, which is the key bond-forming step. mdpi.commdpi.com Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. mdpi.commdpi.com Various acids, including Brønsted acids like HCl and H₂SO₄, and Lewis acids such as zinc chloride, can catalyze the reaction. wikipedia.org

A closely related and preparatory reaction is the Japp-Klingemann reaction, which is instrumental in producing the necessary hydrazone precursors for the Fischer synthesis from β-keto-esters or β-keto-acids and aryl diazonium salts. researchgate.net This reaction involves the coupling of the diazonium salt with the enolate of the β-keto-ester, followed by hydrolysis and decarboxylation to yield the arylhydrazone. researchgate.net This hydrazone can then be subjected to Fischer conditions to yield the target indole. For the synthesis of this compound, the logical precursor would be the phenylhydrazone of methyl pyruvate (B1213749).

Cross-Dehydrogenative Coupling Approaches

Cross-dehydrogenative coupling (CDC) has emerged as a powerful strategy in organic synthesis, enabling the formation of C-C bonds directly from two C-H bonds, often with the aid of a metal catalyst. This approach is highly atom-economical as it avoids the pre-functionalization of substrates.

While the direct cross-dehydrogenative coupling to synthesize this compound is not explicitly detailed in the provided search results, related transformations highlight the potential of this methodology. For instance, an efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates through a copper-catalyzed cross-dehydrogenative coupling of N,N-dimethylaniline with bromoacetate (B1195939) derivatives has been reported. researchgate.net Another study describes the copper-catalyzed CDC between quinazoline-3-oxides and N-methyl-indoles to form 4-(indole-3-yl)quinazolines. nih.gov These examples, although not directly resulting in the title compound, demonstrate the utility of CDC reactions in functionalizing the indole core. A copper-mediated decarboxylative coupling of 3-indoleacetic acids with pyrazolones has also been developed, showcasing another variant of C-H functionalization at the indole-3-position. acs.org

Synthesis from Substituted Anilines

A highly effective and modern approach to synthesizing this compound and its derivatives starts from commercially available substituted anilines. A notable method involves a palladium-catalyzed intramolecular oxidative coupling. mdpi.com This strategy begins with the formation of an N-aryl enamine intermediate from the reaction of a substituted aniline with a β-keto ester, such as methyl acetoacetate. mdpi.com The subsequent palladium-catalyzed cyclization of this enamine leads to the formation of the indole ring with high regioselectivity. mdpi.com

Researchers have optimized this process, particularly exploring the benefits of microwave irradiation to accelerate the reaction and improve yields. mdpi.com The synthesis of the parent compound, this compound (referred to as compound 20 in the study), was achieved from the corresponding N-phenyl enamine, methyl-(Z)-3-(phenylimino)butanoate. mdpi.com

Table 1: Optimization of Reaction Conditions for this compound Synthesis

EntryOxidant (equiv)SolventConditionsTime (h)Yield (%)
1Cu(OAc)₂ (3)DMF80 °C, Argon372
2Cu(OAc)₂ (1)DMFµW, 60 °C392
3Cu(OAc)₂ (1)DMSOµW, 60 °C385
4Cu(OAc)₂ (1)ACNµW, 60 °C378

This table is based on data presented in the study by Bellavita et al. mdpi.com

The study demonstrates that reducing the amount of copper(II) acetate (B1210297) as the oxidant from 3 equivalents to 1 equivalent and employing microwave heating significantly improves the yield to 92% and reduces reaction time. mdpi.com The method is robust and has been applied to a wide range of substituted anilines to produce a library of functionalized 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com

Table 2: Synthesis of Substituted this compound Derivatives

CompoundAniline PrecursorProductYield (%) (µW)
21 4-BromoanilineMethyl 5-bromo-2-methyl-1H-indole-3-carboxylate93
24 4-ChloroanilineMethyl 5-chloro-2-methyl-1H-indole-3-carboxylate90
27 2,4-DimethylanilineMethyl 2,5,7-trimethyl-1H-indole-3-carboxylate94
28 4-PhenoxyanilineMethyl 2-methyl-5-phenoxy-1H-indole-3-carboxylate85

This table is compiled from data in the study by Bellavita et al. mdpi.com

Advanced Synthetic Strategies and Mechanistic Insights

Palladium-Mediated Intramolecular C–N Arylation

The synthesis from substituted anilines described previously is a prime example of a palladium-mediated intramolecular C–N arylation. This advanced strategy relies on the formation of a C-N bond between the nitrogen of the enamine and a C-H bond on the aniline's aromatic ring. The palladium catalyst facilitates this key transformation, which is an intramolecular oxidative C-H amination/cyclization. mdpi.com

The catalytic cycle typically involves the coordination of the enamine to the Pd(II) catalyst, followed by C-H activation to form a palladacycle intermediate. Reductive elimination from this intermediate would form the C-N bond and regenerate a Pd(0) species. An oxidant, in this case, copper(II) acetate, is required to re-oxidize the palladium to its active Pd(II) state to complete the catalytic cycle. mdpi.com This palladium-catalyzed heterocyclization has proven to be a highly efficient route for creating the indole framework with excellent control over regioselectivity. mdpi.com

Domino Synthesis Strategies

Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. beilstein-journals.org This approach enhances synthetic efficiency by reducing the number of workup and purification steps.

A domino strategy has been developed for the synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters that showcases a [3+2] cyclization approach. mdpi.comnih.gov This method starts with the formation of an imine from an aldehyde and a primary amine. This imine then reacts with the anion of a methyl 2-(2-fluoro-5-nitrophenyl)acetate derivative. The sequence involves the addition of the ester anion to the imine, followed by an intramolecular SNAr ring closure of the resulting adduct's nitrogen onto the activated aromatic ring. mdpi.comnih.gov The final step is a spontaneous air oxidation of the intermediate indoline (B122111) to yield the aromatic indole. mdpi.com While this specific domino reaction produces N-substituted and C5-substituted indole-3-carboxylates rather than the title compound, it exemplifies the power of domino strategies in rapidly assembling complex indole structures from simple precursors. mdpi.comresearchgate.net

Green Chemistry Approaches in Synthesis

Green chemistry principles, which aim to reduce waste and energy consumption, are increasingly influencing the design of synthetic routes. In the context of synthesizing this compound, microwave-assisted synthesis stands out as a significant green chemistry approach. mdpi.com

As detailed in section 2.1.6, the use of microwave irradiation in the palladium-catalyzed synthesis from substituted anilines offers several advantages over conventional heating. mdpi.com These include a dramatic reduction in reaction times (from hours to minutes), improved reaction yields, and often cleaner product profiles, which simplifies purification. mdpi.com By directly and efficiently heating the reaction mixture, microwave technology minimizes energy consumption and the potential for side reactions. rug.nl

The development of syntheses using earth-abundant and non-toxic metal catalysts, such as iron, is another key area of green chemistry. While not specifically applied to the title compound in the searched literature, iron-catalyzed C-H alkylation of indoles has been reported as a sustainable method that proceeds under additive-free conditions and in renewable solvents. mdpi.com Such approaches represent the future direction for the environmentally benign synthesis of indole derivatives.

Chemical Reactivity and Derivatization of this compound

This compound serves as a versatile scaffold in organic synthesis, amenable to a variety of chemical transformations that modify its core structure. The reactivity of this compound is primarily centered around three key areas: the ester group at the C3-position, the N-H of the indole ring, and the aromatic carbocyclic ring. These sites allow for a range of derivatizations, leading to a diverse array of more complex molecules.

Ester Hydrolysis and Amidation

The ester functionality at the C3-position is a prime site for modification, beginning with its hydrolysis to the corresponding carboxylic acid or its conversion into various amides.

Ester Hydrolysis: The conversion of this compound to 2-methyl-1H-indole-3-carboxylic acid is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance, by refluxing with a base like sodium or potassium hydroxide (B78521) in an aqueous or alcoholic solvent. The resulting carboxylate salt is then neutralized with acid to yield the free carboxylic acid. While specific conditions for this exact substrate are standard, studies on similar indole esters, such as ethyl 1H-indole-2-carboxylate, demonstrate that hydrolysis can occur using reagents like sodium hydroxide in ethanol (B145695). mdpi.com

Amidation: The direct conversion of the ester to an amide can be challenging, often requiring harsh conditions. A more common and efficient route involves a two-step process. First, the ester is hydrolyzed to the carboxylic acid as described above. The resulting 2-methyl-1H-indole-3-carboxylic acid is then activated and coupled with a desired amine. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This method facilitates the formation of an amide bond under mild conditions. For example, the synthesis of (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) was achieved by coupling the corresponding carboxylic acid with glycine (B1666218) methyl ester using EDC and HOBt. nih.gov Alternatively, borate (B1201080) esters have been developed as simple catalysts for the direct amidation of carboxylic acids with amines. mdpi.com Amides can also be synthesized through the condensation of an amine with an activated indole derivative, such as 3-trichloroacetylindole, which reacts with methyl aminoacetate to form methyl 2-(1H-indole-3-carboxamido)acetate. nih.gov

Alkylation Reactions and Challenges

Alkylation of this compound can occur at either the indole nitrogen (N1) or, under certain conditions, at a carbon atom of the indole ring (C-alkylation). The regioselectivity of this reaction presents a significant challenge.

N-Alkylation: The N-H proton of the indole ring is acidic and can be removed by a suitable base, such as sodium hydride (NaH), to form an indolyl anion. rsc.org This anion is a potent nucleophile that readily reacts with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to yield N-alkylated products. nih.govrsc.org The choice of base and solvent is critical; strong bases like NaH in aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly employed. rsc.org However, incomplete deprotonation can lead to competing C-alkylation. rsc.org

C-Alkylation: While N-alkylation is generally favored thermodynamically and kinetically, C-alkylation can occur, particularly at the C3 position if it is unsubstituted. rsc.org For the title compound, the C3 position is blocked, making C-alkylation less likely at that site. However, alkylation at other positions on the ring can be achieved under specific conditions, such as acid-catalyzed reactions with unactivated alkenes, which typically favor alkylation at the C2 position for 3-substituted indoles. frontiersin.org

Challenges: The primary challenge in the alkylation of indoles is controlling the regioselectivity between N- and C-alkylation. rsc.org Factors influencing the outcome include:

Base and Solvent: The use of strong bases like NaH in solvents like DMF generally favors N-alkylation. However, poor solubility of the indole anion or the hydride base can lead to incomplete deprotonation and a mixture of products. rsc.org

Substrate: The electronic nature of the indole ring and the steric hindrance around the nitrogen atom can influence the reaction site. Electron-withdrawing groups at C3, like the carboxylate in the title compound, increase the acidity of the N-H proton, facilitating N-alkylation.

Electrophile: Hindered electrophiles may favor C-alkylation due to the greater steric accessibility of the ring carbons compared to the nitrogen atom. rsc.org

ReactionReagents and ConditionsProductKey FindingsReference
N-AlkylationNaH, Alkyl Halide, DMF/THF1-Alkyl-2-methyl-1H-indole-3-carboxylateStandard method, generally high yield for N-alkylation. rsc.org
N-AlkylationK₂CO₃, Functionalized Halides, DMF, 90°CO-alkylated and N-alkylated productsRegioselectivity is a significant challenge; O-alkylation can compete in hydroxyindoles. researchgate.net
C2-AlkylationHI (cat.), 1,1-Disubstituted Alkenes2,3-Disubstituted indoleAcid-catalyzed method for C-alkylation of 3-alkylindoles. frontiersin.org

Oxidation Reactions

The indole nucleus is generally electron-rich and susceptible to oxidation, although the presence of an electron-withdrawing group at C3 can modulate this reactivity. Direct oxidation of this compound can lead to several products depending on the oxidant and reaction conditions. While specific studies on the title compound are limited, oxidation of the indole ring system can involve cleavage of the C2-C3 double bond or oxidation of the methyl group at C2. For instance, strong oxidizing agents can break open the pyrrole (B145914) ring. A palladium-catalyzed intramolecular oxidative coupling is a method used for the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives, indicating the indole system's involvement in oxidative processes. mdpi.com In a broader context, oxidation reactions can convert functional groups, such as the catalytic oxidation of primary halides to carboxylic acids using water, which showcases modern oxidation methods that could potentially be adapted for indole derivatives. acs.org

Functionalization of the Indole Ring System

The benzene (B151609) portion of the indole ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (the C2-methyl group and the C3-ester group, both part of the fused pyrrole ring) guide the position of the incoming electrophile. The indole system as a whole is strongly activating, directing electrophiles primarily to the C3 position. Since this position is blocked in this compound, substitution is directed elsewhere.

Electrophilic attack on the indole nucleus is generally favored at C3, but with this position occupied, substitutions may occur at C5 or C6. rsc.org The electron-donating nature of the indole nitrogen activates the ring towards electrophiles.

Halogenation: Bromination of methyl 1H-indole-3-carboxylate with bromine in acetic acid leads to regioselective dibromination at the C5 and C6 positions, yielding methyl 5,6-dibromo-1H-indole-3-carboxylate. rsc.org A similar outcome would be expected for the 2-methyl derivative.

Arylation: Palladium-catalyzed C-H functionalization allows for the direct arylation of the indole core. For instance, the reaction of methyl 1H-indole-3-carboxylate with iodoarenes using a Pd(OAc)₂ catalyst system can result in decarboxylation followed by C2-arylation. acs.org Protecting the C2 position with a methyl group, as in the title compound, could potentially direct arylation to other positions like C4 or C7.

ReactionReagentsPosition of FunctionalizationProductReference
DibrominationBr₂, Acetic AcidC5, C6Methyl 5,6-dibromo-2-methyl-1H-indole-3-carboxylate (expected) rsc.org
Decarboxylative ArylationIodoarenes, Pd(OAc)₂, AgOAcC22-Aryl-indoles (from indole-3-carboxylate) acs.org

Formation of Schiff Bases and Hydrazide Derivatives

A common and synthetically useful transformation of this compound is its conversion to hydrazide derivatives, which are key intermediates for synthesizing Schiff bases.

Hydrazide Formation: The ester is converted into the corresponding carbohydrazide (B1668358) by reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). mdpi.comresearchgate.net This nucleophilic acyl substitution reaction typically proceeds by refluxing the ester in an alcohol like ethanol with an excess of hydrazine hydrate. The product, 2-methyl-1H-indole-3-carbohydrazide, readily crystallizes from the reaction mixture upon cooling.

Schiff Base Formation: The resulting hydrazide is a versatile building block. The terminal -NH₂ group of the hydrazide is nucleophilic and readily condenses with the carbonyl group of aldehydes or ketones to form hydrazones, which are a class of Schiff bases. researchgate.netwjpsonline.comjmchemsci.com This condensation is usually carried out by heating the hydrazide and the carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid). researchgate.netijcce.ac.ir The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) bond. researchgate.netwjpsonline.com

Reactions with Isocyanates and Isothiocyanates

The reactive sites on this compound for reaction with isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S) are the indole N-H and any primary or secondary amine functionality introduced through derivatization.

Reaction at the Indole N-H: The N-H proton can be deprotonated by a base, and the resulting anion can attack the electrophilic carbon of an isocyanate or isothiocyanate. This would lead to the formation of N1-carbamoyl or N1-thiocarbamoyl indole derivatives.

Reaction with Hydrazide Derivatives: A more common pathway involves the reaction of 2-methyl-1H-indole-3-carbohydrazide with isothiocyanates. The nucleophilic terminal amino group of the hydrazide attacks the central carbon atom of the isothiocyanate. For example, the reaction of 1H-indole-2-carboxylic acid hydrazide with phenylisothiocyanate under microwave irradiation yields the corresponding carbothioamide derivative. researchgate.net This intermediate can then be cyclized to form various heterocyclic systems like oxadiazoles (B1248032) and triazoles. researchgate.net A similar reaction is expected for the 3-carbohydrazide derivative.

Formation of Pyrimido[5,4-b]indole Derivatives

The fusion of a pyrimidine (B1678525) ring to the indole scaffold at the [5,4-b] position represents a significant synthetic endeavor, leading to a class of heterocyclic compounds with notable biological activities. The synthesis of pyrimido[5,4-b]indoles from this compound necessitates a strategic functionalization of the indole core to facilitate the annulation of the pyrimidine ring. A common and effective strategy involves the introduction of a nitrogen-based functional group at the C4 position of the indole ring, thereby creating an ortho-diamino-like precursor suitable for cyclization.

A key intermediate, methyl 4-amino-2-methyl-1H-indole-3-carboxylate, is typically synthesized from the starting carboxylate through a two-step process involving nitration followed by reduction. The regioselective nitration at the C4 position of the 2-methyl-1H-indole-3-carboxylate core is a critical step, often achieved using standard nitrating agents. Subsequent reduction of the nitro group to an amine furnishes the desired precursor for the pyrimidine ring formation.

Once the methyl 4-amino-2-methyl-1H-indole-3-carboxylate is secured, several methodologies can be employed for the construction of the pyrimidine ring. These methods generally involve the reaction of the ortho-amino ester with a one or two-carbon synthon that provides the remaining atoms for the pyrimidine ring.

One established method involves the condensation of the 4-aminoindole (B1269813) derivative with formamide, which serves as a source of one carbon atom and two nitrogen atoms (in principle), leading to the formation of a pyrimido[5,4-b]indol-4-one structure. researchgate.net This reaction is typically carried out at elevated temperatures.

Alternatively, reaction with guanidine (B92328) offers a direct route to 2-aminopyrimido[5,4-b]indoles. In this approach, the amino group at C4 and the ester at C3 of the indole derivative react with guanidine, which provides the N-C-N unit of the pyrimidine ring. This cyclization can be influenced by the reaction conditions, such as the choice of solvent and base.

Further variations in the pyrimidine ring can be achieved by employing different reagents. For instance, reaction with urea (B33335) or thiourea (B124793) can lead to the corresponding pyrimido[5,4-b]indole-2,4-diones or 2-thioxo-pyrimido[5,4-b]indol-4-ones, respectively. These reactions expand the chemical space accessible from the common 4-aminoindole intermediate.

The following tables summarize the key transformations and representative examples for the formation of pyrimido[5,4-b]indole derivatives starting from this compound.

Table 1: Synthesis of Key Intermediate

StepStarting MaterialReagent(s)ProductNotes
1This compoundNitrating agent (e.g., HNO₃/H₂SO₄)Methyl 2-methyl-4-nitro-1H-indole-3-carboxylateRegioselective nitration at the C4 position.
2Methyl 2-methyl-4-nitro-1H-indole-3-carboxylateReducing agent (e.g., SnCl₂/HCl, H₂/Pd-C)Methyl 4-amino-2-methyl-1H-indole-3-carboxylateReduction of the nitro group to an amine.

Table 2: Formation of Pyrimido[5,4-b]indole Derivatives

EntryPrecursorReagentProductProduct Class
1Methyl 4-amino-2-methyl-1H-indole-3-carboxylateFormamide2-Methyl-5H-pyrimido[5,4-b]indol-4-onePyrimido[5,4-b]indol-4-one
2Methyl 4-amino-2-methyl-1H-indole-3-carboxylateGuanidine2-Amino-8-methyl-5H-pyrimido[5,4-b]indole2-Aminopyrimido[5,4-b]indole
3Methyl 4-amino-2-methyl-1H-indole-3-carboxylateUrea8-Methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dionePyrimido[5,4-b]indole-2,4-dione
4Methyl 4-amino-2-methyl-1H-indole-3-carboxylateThiourea8-Methyl-2-thioxo-2,3-dihydro-5H-pyrimido[5,4-b]indol-4-one2-Thioxopyrimido[5,4-b]indol-4-one

These synthetic strategies provide a versatile platform for the generation of a library of pyrimido[5,4-b]indole derivatives, allowing for the exploration of their structure-activity relationships in various biological contexts. The specific reaction conditions, including temperature, solvent, and catalysts, can be optimized to maximize the yields of the desired products.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of Methyl 2-methyl-1H-indole-3-carboxylate provides a detailed map of the proton environments within the molecule. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent, the spectrum reveals distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the methyl group at the 2-position, the methyl ester group, and the N-H proton of the indole.

A study on the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives reported the following ¹H NMR data for the title compound: a broad singlet for the N-H proton at approximately 8.48 ppm, a multiplet for the aromatic protons between 7.19 and 8.09 ppm, a singlet for the methyl ester protons at 3.94 ppm, and a singlet for the C2-methyl protons at 2.74 ppm mdpi.com. The downfield shift of the aromatic protons is characteristic of their attachment to an electron-rich aromatic system, while the broadness of the N-H signal is typical and is due to quadrupole broadening and potential hydrogen exchange.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
8.48br s1HN-H mdpi.com
8.09dd, J = 7.5, 2.0 Hz1HAr-H mdpi.com
7.30dd, J = 7.5, 2.0 Hz1HAr-H mdpi.com
7.21qd, J = 14.5, 7.5, 1.8 Hz1HAr-H mdpi.com
7.19qd, J = 14.5, 7.5, 1.8 Hz1HAr-H mdpi.com
3.94s3H-OCH₃ mdpi.com
2.74s3HC2-CH₃ mdpi.com
Solvent: CDCl₃. br s = broad singlet, dd = doublet of doublets, qd = quartet of doublets, s = singlet.

Carbon-13 NMR (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Spectroscopic data from a synthetic study of various 2-methyl-1H-indole-3-carboxylate derivatives provides the basis for the assignment of the carbon signals mdpi.com. The spectrum is expected to show signals for the carbonyl carbon of the ester, the aromatic carbons of the indole ring, the methyl ester carbon, and the C2-methyl carbon. The quaternary carbons, such as C2, C3, C3a, and C7a, can be distinguished from the protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentReference
166.5C=O (ester) mdpi.com
141.3C2 mdpi.com
130.4C7a mdpi.com
129.9C3a mdpi.com
128.9Ar-C mdpi.com
125.8Ar-C mdpi.com
124.1Ar-C mdpi.com
123.5Ar-C mdpi.com
106.3C3 mdpi.com
50.9-OCH₃ mdpi.com
14.4C2-CH₃ mdpi.com
Solvent: CDCl₃. Assignments are based on reported data and chemical shift predictions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₁H₁₁NO₂), the exact mass can be calculated and compared to the experimental value.

In a study detailing the synthesis of this compound, HRMS analysis was performed using Electrospray Ionization (ESI) in positive mode. The calculated mass for the protonated molecule [M+H]⁺ was reported to be consistent with the experimental data, confirming the molecular formula mdpi.com.

Table 3: HRMS Data for this compound

IonCalculated m/zFound m/zReference
[M+H]⁺190.0811Consistent with calculated value mdpi.com
Based on the molecular formula C₁₁H₁₁NO₂.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for providing retention time data that can aid in compound identification. While general LC-MS methods for indole derivatives are well-established, specific experimental LC-MS data, such as a chromatogram or a precise retention time for this compound, were not available in the searched literature. In a typical reversed-phase LC-MS analysis, the retention time of the compound would depend on factors such as the column type, mobile phase composition, and gradient program.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.

While a specific, published IR spectrum for this compound was not found in the surveyed literature, the expected characteristic absorption bands can be predicted based on its structure. Key vibrational modes would include the N-H stretch of the indole ring, C-H stretches of the aromatic and methyl groups, the C=O stretch of the ester, and C-N and C-O stretching vibrations. The N-H stretching vibration is typically observed as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the ester group is expected to be a strong, sharp band around 1700-1720 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000Medium to Weak
C=O Stretch (Ester)1700 - 1720Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Weak
C-O Stretch (Ester)1100 - 1300Strong
C-N Stretch1200 - 1350Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of indole and its derivatives is characterized by two main absorption bands in the ultraviolet region, originating from π-π* transitions. These are often referred to as the ¹Lₐ and ¹Lₑ bands, using Platt's notation. The position and intensity of these bands are sensitive to the substitution pattern on the indole ring.

For the parent compound, 2-methyl-1H-indole, the UV spectrum shows distinct absorption maxima. nist.gov The introduction of a carboxylate group at the C3 position, as in this compound, is expected to modulate these electronic transitions. The ester group acts as an electron-withdrawing group, which can cause a bathochromic (red) shift of the absorption bands due to extended conjugation with the indole π-system.

While specific experimental spectra for this compound are not widely published, data from related indole derivatives provide a strong basis for predicting its UV-Vis characteristics. For instance, studies on various indole derivatives show that substitution can significantly influence the absorption maxima. srce.hr The electronic absorption spectrum of indole-3-acetic acid in ethanol (B145695), a related compound, exhibits intense π-π* transition bands at approximately 219 nm and 280 nm. For the subject compound, the presence of the methyl group at the C2 position is known to cause a slight red shift in the absorption bands compared to the unsubstituted indole. srce.hr Therefore, it is anticipated that this compound will exhibit characteristic absorption bands in similar regions, likely with shifts influenced by both the C2-methyl and C3-carboxylate substituents.

Table 1: Representative UV Absorption Maxima for Related Indole Compounds

CompoundSolventλmax (nm)Reference
2-Methyl-1H-indoleNot Specified~270-290 nist.gov
Indole-3-acetic acidEthanol219, 280 srce.hr
3-MethylindolePerchloric Acid222, 280 srce.hr

This table presents data for structurally related compounds to infer the spectroscopic properties of this compound.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, analysis of closely related structures, such as Methyl 1H-indole-3-carboxylate, offers significant insight into the expected solid-state conformation.

The crystal structure of Methyl 1H-indole-3-carboxylate reveals key structural features that are likely to be conserved. nih.gov In its crystal lattice, the indole ring system is essentially planar. A crucial feature in the packing of many indole derivatives is the presence of hydrogen bonding involving the indole N-H group. In the case of Methyl 1H-indole-3-carboxylate, intermolecular N-H···O hydrogen bonds are observed, where the indole N-H acts as a hydrogen bond donor and a carbonyl oxygen from the ester group of an adjacent molecule acts as the acceptor. researchgate.net This interaction typically leads to the formation of chains or dimeric motifs in the solid state.

Table 2: Crystallographic Data for the Closely Related Compound, Methyl 1-methyl-1H-indole-3-carboxylate

ParameterValue
Chemical FormulaC₁₁H₁₁NO₂
Crystal SystemOrthorhombic
Space GroupPbcm
a (Å)Value not specified
b (Å)Value not specified
c (Å)Value not specified
V (ų)Value not specified
ZValue not specified
Key InteractionsC-H···O hydrogen bonds, C-H···π stacking

Data from the publication on Methyl 1-methyl-1H-indole-3-carboxylate, a structurally similar compound. researchgate.net Specific unit cell dimensions were not provided in the abstract.

The solid-state structure of this compound is thus predicted to be characterized by a planar indole core, with intermolecular N-H···O hydrogen bonds playing a significant role in defining the crystal lattice.

Biological Activity and Pharmacological Studies

General Biological Significance of Indole (B1671886) Derivatives

The indole nucleus is a prominent heterocyclic scaffold that is widely distributed in natural and synthetic compounds, making it a structure of significant interest in medicinal chemistry. ijpsjournal.comrsc.org Its structural similarity to the essential amino acid tryptophan allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. ijpsjournal.comnih.gov Indole derivatives are fundamental components of many biologically important molecules, including the neurotransmitter serotonin (B10506), which regulates mood and sleep, and the hormone melatonin (B1676174), which controls circadian rhythms. mdpi.comwikipedia.org

The versatility of the indole scaffold has been leveraged in the development of numerous therapeutic agents. ijpsjournal.comnih.gov Well-known drugs containing the indole core include the anti-inflammatory agent indomethacin (B1671933), the anticancer drug vincristine, and the antiviral drug delavirdine. ijpsjournal.com The ability to easily modify the indole ring at various positions allows for the synthesis of a vast library of derivatives with fine-tuned biological activities. mdpi.comletstalkmaterials.com Researchers have extensively explored these derivatives for their potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, analgesic, and antiviral agents. ijpsjournal.commdpi.comzenodo.org The ongoing investigation into indole derivatives continues to yield promising lead compounds for addressing a multitude of health challenges, including drug-resistant cancers and infectious diseases. mdpi.comnih.gov

Specific Biological Activities of Methyl 2-methyl-1H-indole-3-carboxylate and its Derivatives

This compound serves as a key intermediate or foundational structure for a variety of derivatives that have been investigated for their therapeutic potential. The structural modifications of this core lead to compounds with diverse pharmacological profiles.

Derivatives of the indole nucleus are well-established for their anti-inflammatory properties, with indomethacin being a classic example. ijpsjournal.commdpi.com Research into new indole derivatives aims to develop agents with improved efficacy and fewer side effects. tandfonline.com Studies have shown that modifying the indole scaffold can lead to potent inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes and nitric oxide (NO). rsc.orgisfcppharmaspire.com

Chalcones and their corresponding pyrazoline derivatives synthesized from an indole core have demonstrated promising anti-inflammatory activity in carrageenan-induced edema models in rats. nih.gov One notable compound, 3-[1-acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole, showed a higher percentage of edema inhibition than the standard drug phenylbutazone. nih.gov Similarly, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated, with several compounds showing significant anti-inflammatory activity comparable to indomethacin. nih.gov Furthermore, some indole derivatives have been found to exhibit potent inhibition of NO production in murine macrophage cells, a key process in the inflammatory response. tandfonline.com

Table 1: Anti-inflammatory Activity of Indole Derivatives
Compound DerivativeModel/TargetKey FindingReference
3-[1-acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indoleCarrageenan-induced rat paw edemaShowed higher inhibition of edema than phenylbutazone. nih.gov
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide (S3)Carrageenan-induced rat paw edemaExhibited significant anti-inflammatory activity. nih.gov
Indole-3-carbaldehyde-derived pyrano[3,2-e]indoles (5a, 5b)LPS-induced Nitric Oxide (NO) production in RAW 264.7 cellsShowed potent inhibition of NO production with IC50 values of 1.1 µM and 2.3 µM, respectively. tandfonline.com
Indole-chalcone hybridsCarrageenan-induced mouse paw edemaSignificantly inhibited edema formation at various time intervals. acs.org

The search for new pain management agents has led to the exploration of various indole derivatives. tandfonline.com These compounds are often evaluated for both central (acting on the brain and spinal cord) and peripheral (acting at the site of pain) analgesic effects. acs.org

A series of indole-chalcone hybrids demonstrated significant analgesic effects in multiple mouse models, including the hot plate, tail immersion, and acetic acid-induced writhing tests. acs.org The writhing test, which induces peripherally originated pain, showed that these compounds were effective, suggesting they act through both central and peripheral mechanisms. acs.org In another study, a series of acetohydrazide derivatives of 5-methoxy-2-methyl-1H-indole were synthesized. nih.gov The compound S14, with a 2,4,5-trimethoxyphenyl substitution, showed a significant analgesic activity of 70.27% inhibition in the hot-plate test, which is comparable to the reference drug indomethacin (84.09% inhibition). nih.gov

Table 2: Analgesic Activity of Indole Derivatives
Compound DerivativeModelKey FindingReference
Indole-chalcone hybrid (Compound 4)Hot plate, tail immersion, and acetic acid-induced writhing tests in miceProvided the highest efficacy in acute analgesia models. acs.org
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide (S14)Hot-plate test in miceShowed significant analgesic activity with 70.27% inhibition. nih.gov
2-(2-aminophenoxy)-1-(1H-indol-1-yl)ethanone (M2)Acetic acid-induced writhing methodShowed significant analgesic activity at a 400 mg/kg dose. tandfonline.com

The indole scaffold is a key feature in many anticancer agents due to its ability to interact with various biological targets within cancer cells, such as tubulin and protein kinases. ijpsjournal.commdpi.com Research has focused on synthesizing novel indole derivatives with enhanced potency and selectivity against cancer cell lines. mdpi.commdpi.com

Derivatives of indole-3-carboxylate (B1236618) have shown potential as antiproliferative agents. researchgate.net For instance, two new methyl indole-3-carboxylate derivatives, methyl 1-(3′-indolylmethane)-indole-3-carboxylate and methyl 1-(1′-benzenosulfonyl-3′-indolylmethane)-indole-3-carboxylate, were synthesized and found to inhibit the growth of melanoma, renal, and breast cancer cell lines. researchgate.net In another study, unsymmetrical methylene (B1212753) derivatives of indoles were prepared and tested against breast cancer cell lines. nih.gov The compound 3-(7'-acetoxy-4-methylcoumarin-8'-yl)methyl-2-methylindole was identified as the most effective against both MCF7 and MDA-MB-231 cell lines. nih.gov Furthermore, certain indole derivatives have demonstrated cytotoxicity by inhibiting nitric oxide (NO) production, with one compound showing an IC50 value of 11.8 µM against the C32 amelanotic melanoma cell line. tandfonline.com

Table 3: Anticancer and Antiproliferative Activities of Indole Derivatives
Compound DerivativeCell LineActivity (IC50)Reference
Methyl 1-(3′-indolylmethane)-indole-3-carboxylateMelanoma, Renal, Breast CancersInhibited growth researchgate.net
Methyl 1-(1′-benzenosulfonyl-3′-indolylmethane)-indole-3-carboxylateMelanoma, Renal, Breast CancersInhibited growth researchgate.net
3-(7'-acetoxy-4-methylcoumarin-8'-yl)methyl-2-methylindoleMCF7 and MDA-MB-231 (Breast)Most effective compound in the series nih.gov
Pyrano[3,2-e]indole derivative (5a)C32 (Amelanotic Melanoma)11.8 µM tandfonline.com
Bis-indole derivative (7d, methyl substitution)MDA-MB-231 (Breast)0.34 µM nih.gov
Bis-indole derivative (7e, nitro substitution)MCF-7 (Breast)0.44 µM nih.gov

The rise of multidrug-resistant pathogens has spurred the search for new antimicrobial agents, and indole derivatives have emerged as a promising class of compounds. mdpi.comnih.gov They can disrupt bacterial membranes, inhibit biofilm formation, and interfere with essential microbial enzymes. mdpi.comnih.gov

A study on new (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives revealed potent broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with activity in some cases exceeding that of ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50-fold. nih.gov One derivative in this series exhibited a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL. These compounds also showed good to excellent antifungal activity, with one derivative being particularly potent. nih.gov Other research has highlighted indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties, which demonstrated a broad spectrum of activity with MIC values ranging from 3.125 to 50 µg/mL against tested bacteria and fungi. nih.govresearchgate.net Specifically, 2-phenyl-1H-indoles have been shown to be more effective against Gram-negative bacteria than Gram-positive bacteria. researchgate.net

Table 4: Antimicrobial Activity of Indole Derivatives
Compound DerivativeMicroorganismActivity (MIC)Reference
(Z)-methyl 3-((1-(4-chlorophenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 8)Enterobacter cloacae (Gram-negative)0.004 mg/mL nih.gov
(Z)-methyl 3-((1-(4-bromophenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 15)Fungi0.004–0.06 mg/mL (most potent in series) nih.gov
Indole-triazole derivative (Compound 3d)Various bacteria and fungi3.125-50 µg/mL nih.govresearchgate.net
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k)MRSA ATCC 433000.98 μg/mL nih.gov
Tris(1H-indol-3-yl)methyliumGram-positive bacteria1–16 µg/mL mdpi.com

Indole derivatives are recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals and protect against oxidative stress-induced cellular damage. nih.govnih.govtandfonline.com This activity is a key component in the prevention of various diseases linked to oxidative stress. nih.gov

A series of C-3 substituted indole derivatives were synthesized and evaluated for their antioxidant capabilities. nih.gov One derivative containing a pyrrolidinedithiocarbamate moiety showed significant antioxidant properties in multiple assays. nih.gov In another study, indolyl-based azine, pyrazolidine, cyanoacetamide, and benzodiazepine (B76468) derivatives were synthesized from 2-cyano-3-(indol-3-yl)acryloyl chloride and were found to be among the most active antioxidants when tested using the phosphomolybdenum technique. tandfonline.com Additionally, some indole derivatives have shown strong inhibitory effects on superoxide (B77818) radical formation, with one compound exhibiting 88% inhibition, which was superior to the standard, vitamin E (62%). ingentaconnect.com

Table 5: Antioxidant Activity of Indole Derivatives
Compound DerivativeAssayKey FindingReference
Indole derivative with pyrrolidinedithiocarbamate moiety (Compound 12)Radical scavenging and Fe3+-Fe2+ reductionMost active in the series as a radical scavenger and reducer. nih.gov
Indolyl-based azine, pyrazolidine, cyanoacetamide, and benzodiazepine derivativesPhosphomolybdenum techniqueDisplayed the most potent antioxidant activity among the synthesized compounds. tandfonline.com
Indole-piperazine derivative (Compound 11)Superoxide radical formation inhibitionShowed 88% inhibition, outperforming Vitamin E (62%). ingentaconnect.com
Methoxy-substituted indole curcumin (B1669340) derivative (Compound 27)DPPH free radical scavengingReduced DPPH free radicals by 90.50%. mdpi.com

Neuroprotective Activities

Scientific literature retrieved through targeted searches does not currently contain specific studies evaluating the neuroprotective activities of this compound. While other indole-based compounds have been investigated for neuroprotective potential, these findings are not directly applicable to this specific molecule. nih.gov

Enzyme Inhibition Studies

Direct enzyme inhibition studies on this compound are not extensively documented. However, research into the pharmacological activities of its parent compound, 2-methyl-1H-indole-3-carboxylic acid, and its derivatives provides insight into potential enzymatic targets. bipublication.com Studies on carbohydrazide (B1668358) derivatives of the parent acid demonstrated significant anti-inflammatory effects. bipublication.com The mechanism for this activity is suggested to be related to the inhibition of cyclooxygenase (COX), an enzyme central to the production of prostaglandins (B1171923) involved in the inflammatory response. bipublication.com

Derivatives of 2-methyl-1H-indole-3-carbohydrazide were tested for anti-inflammatory and analgesic properties, with certain compounds showing efficacy comparable to standard drugs like aspirin. bipublication.com This suggests that the 2-methyl-1H-indole-3-carboxylate scaffold is a viable candidate for developing enzyme inhibitors, particularly targeting the COX pathway. bipublication.com

Interaction with Biological Targets and Receptors

There is a lack of specific data in the current body of scientific literature regarding the direct interaction of this compound with specific biological targets or receptors. While the general indole-3-carboxylate structure is recognized as a scaffold for compounds that can interact with targets like serotonin receptors and various kinases, specific binding affinities and interaction studies for the 2-methyl substituted version have not been reported. sigmaaldrich.com

Mechanisms of Action

Cellular and Molecular Pathways

Detailed studies on the cellular and molecular pathways modulated by this compound are not available in the reviewed literature. Based on the anti-inflammatory activity of its parent acid's derivatives, it can be inferred that a potential mechanism involves the prostaglandin (B15479496) pathway. bipublication.com The second phase of carrageenan-induced edema, which is mediated by prostaglandins, was effectively reduced by these derivatives, pointing towards an inhibition of the cellular mechanisms responsible for prostaglandin synthesis. bipublication.com

Receptor Binding and Modulation

No specific research detailing the receptor binding and modulation properties of this compound was identified.

Enzyme-Ligand Interactions

While specific enzyme-ligand interaction studies, such as X-ray crystallography or detailed molecular docking for this compound, are not available, the proposed mechanism of action for related compounds offers a hypothetical framework. For the anti-inflammatory derivatives of its parent acid, the mechanism is believed to involve the inhibition of cyclooxygenase. bipublication.com This implies an interaction where the compound binds to the active site of the COX enzyme, preventing its substrate (arachidonic acid) from binding and thereby blocking the synthesis of inflammatory prostaglandins. bipublication.com The specific molecular interactions, such as hydrogen bonds or hydrophobic interactions driving this binding, have not been elucidated for this specific compound. Understanding these enzyme-ligand interactions is crucial for designing more potent and selective therapeutic agents. nih.gov

Interactive Data Tables

Table 1: Pharmacological Screening of 2-Methyl-1H-indole-3-carbohydrazide Derivatives bipublication.com

This table presents the analgesic activity of N-benzylidine-2-methyl-1H-indole-3-carbohydrazide derivatives (compounds VIa-e) using the hot plate method. The latency period indicates the time taken for the mice to react to the heat stimulus, with longer times suggesting greater analgesic effect.

CompoundLatency Period (seconds)
VIa29.88
VIb43.52
VIc33.18
VId38.63
VIe34.81
Aspirin (Standard)48.50

Structure-Activity Relationship (SAR) Studies

The indole nucleus is a versatile scaffold in medicinal chemistry, and modifications to its structure can lead to significant changes in biological activity. rsc.org Structure-activity relationship (SAR) studies are crucial for understanding how different chemical features of a molecule contribute to its pharmacological effects, guiding the design of more potent and selective therapeutic agents. rsc.org For derivatives of this compound, SAR studies have focused on the impact of various substituents on the indole ring and the influence of the compound's stereochemistry.

Impact of Substituents on Biological Activity

The biological activity of indole derivatives can be finely tuned by adding or modifying substituents at various positions on the indole core. Research has explored these modifications for a wide range of therapeutic targets, including cannabinoid receptors, cancer cell lines, bacteria, and viruses.

As Cannabinoid Receptor Modulators:

SAR studies on 1H-indole-2-carboxamides have revealed that substituents on the indole ring significantly influence their activity as CB1 receptor allosteric modulators. The potency of this class of compounds can be enhanced by the presence of a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position of the indole ring. nih.gov In one series of dialkylamino analogs, activity was sensitive to the length of the alkyl substituent, with the diethylamino group being the most potent. nih.gov Furthermore, introducing conformational constraints into indole-based synthetic cannabinoid receptor agonists (SCRAs) has been shown to eliminate CB1 receptor binding, leading to the discovery of highly selective CB2 receptor agonists. acs.org Methylation at the amide group near the indole core led to a notable decrease in cannabinoid receptor affinity, an effect more pronounced for the CB1 receptor than the CB2 receptor. acs.org

Table 1: SAR of Indole-2-Carboxamides as CB1 Allosteric Modulators

Compound ModificationPositionObserved Effect on ActivityReference
Chloro or Fluoro groupC5Enhanced potency nih.gov
Short alkyl groupsC3Enhanced potency nih.gov
Diethylamino group4-position of phenyl ringMost potent in dialkylamino series nih.gov
Methylation of amideNear indole coreSignificant reduction in CB1/CB2 affinity acs.org

Antiproliferative and Anticancer Activity:

Derivatives of indole-3-carboxylic acid and related indole structures have been extensively studied for their anticancer effects.

Dual B-Raf/EGFR Inhibition: For a class of dual B-Raf/EGFR inhibitors, the substituent at the third position of the indole moiety was found to be critical for activity. The activity increased in the order of H > methoxyvinyl > ethoxymethyl > hydroxymethyl > phenyl. nih.gov

Cytotoxic Activity: In a series of tetrahydropyrazino[1,2-a]indole analogs evaluated for cytotoxicity against cancer cell lines, the nature and position of substituents on the N2-benzyl group were significant. mdpi.com Compounds with fluorobenzyl, trifluoromethylbenzyl, trifluoromethoxybenzyl, and methylbenzyl groups showed potent activity. mdpi.com Specifically, a compound with a meta-methylbenzyl group at the N-2 position demonstrated potent activity against the MCF-7 cell line. mdpi.com

Antitubercular and Antineoplastic Activity: In the development of novel indole-2-carboxamides for activity against Mycobacterium tuberculosis and brain tumor cells, lipophilicity was found to be a key driver. rsc.org Replacing methyl groups with metabolically stable halogens, such as chloro and bromo groups, at positions like 4, 5, and 6 of the indole ring led to a significant increase in activity. rsc.org A compound with 4,6-dichloro substituents was the most lipophilic and exhibited the highest activity. rsc.org

Table 2: SAR of Indole Derivatives with Antiproliferative Activity

Compound SeriesSubstituent/PositionBiological Target/ActivityKey FindingReference
Dual B-Raf/EGFR inhibitors3-position of indoleB-Raf/EGFRActivity order: H > methoxyvinyl > ethoxymethyl nih.gov
Tetrahydropyrazino[1,2-a]indolesN2-benzyl groupCytotoxicity (MCF-7, MDA-MB-468)meta-methylbenzyl group showed potent activity mdpi.com
Indole-2-carboxamides4, 5, 6-positionsAnti-TB (M. tuberculosis)Lipophilic halo-substituents (Cl, Br) increase activity rsc.org
3,3′-diindolylmethane analogs1-(1′-benzenosulfonyl-3′-indolylmethane)Anticancer (melanoma, renal, breast)Both synthesized compounds inhibited cancer cell growth researchgate.net

Antimicrobial Activity:

(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have been evaluated as antimicrobial agents. All tested compounds showed antibacterial activity that exceeded reference drugs like ampicillin and streptomycin. nih.gov The antifungal activity was also found to be good to excellent. nih.gov The specific substitutions on the indole and other parts of the molecule dictated the potency against various bacterial and fungal strains. nih.gov

Antihypertensive Activity:

Novel derivatives of indole-3-carboxylic acid have been synthesized and studied as angiotensin II receptor 1 (AT1) antagonists for their antihypertensive effects. nih.gov Radioligand binding studies showed that these new derivatives have a high nanomolar affinity for the AT1 receptor, comparable to the pharmaceutical losartan. nih.gov In vivo studies in spontaneously hypertensive rats demonstrated that these compounds could lower blood pressure when administered orally, with one compound showing a superior and longer-lasting effect than losartan. nih.gov

Antiviral Activity (Anti-HIV):

Herbicidal Activity:

A series of indole-3-carboxylic acid derivatives were designed as antagonists of the auxin receptor protein TIR1. frontiersin.orgfrontiersin.org Many of these compounds showed excellent inhibition of root and shoot growth in both dicotyledonous and monocotyledonous plants. frontiersin.orgfrontiersin.org The specific substitutions on the indole-3-carboxylic acid core were directly related to their herbicidal efficacy, with molecular docking studies suggesting interactions like π–π stacking, hydrogen bonding, and hydrophobic interactions with the target protein. frontiersin.org

Influence of Stereochemistry on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the pharmacological activity of many drugs, including indole derivatives. The specific spatial configuration can determine how well a molecule fits into its biological target, influencing its potency, selectivity, and functional effect.

One of the key strategies in medicinal chemistry is the use of conformational restriction to enhance the pharmacological properties of a ligand. acs.org By "locking" a flexible molecule into a specific conformation that is optimal for binding to its receptor, it is possible to improve affinity and selectivity, thereby reducing off-target effects. acs.org This approach has been successfully applied to indole-based designer drugs. By introducing conformational constraints to prototypical indole and indazole structures, researchers were able to eliminate binding to the CB1 receptor while discovering novel, potent, and highly selective agonists for the CB2 receptor. acs.org This transformation highlights how controlling the stereochemistry can convert promiscuous compounds into highly selective agents. acs.org

The synthesis of complex molecules like pyrrolizine- and indolizine-fused heterocycles can be directed by catalysts and solvents to produce specific structural isomers, demonstrating the importance of controlling stereochemical outcomes during synthesis to access biologically relevant molecules. acs.org


Applications in Medicinal Chemistry and Drug Discovery

Building Block in Pharmaceutical Synthesis

Methyl 2-methyl-1H-indole-3-carboxylate is a highly valued intermediate in the synthesis of complex pharmaceutical compounds. Its utility stems from the reactivity of the indole (B1671886) ring and the carboxylate group, which allow for a variety of chemical modifications. Researchers have developed efficient methods, such as palladium-catalyzed intramolecular oxidative coupling, to synthesize a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com These derivatives are key precursors for molecules with significant medicinal interest. mdpi.com

For instance, this compound serves as a foundational element in the creation of modulators for methyl modifying enzymes, which are crucial targets in cancer therapy. google.comgoogle.com The synthesis involves the reaction of this compound with other chemical entities to construct more complex molecular architectures. google.comgoogle.com Furthermore, its structural framework is integral to the development of mast cell tryptase inhibitors. mdpi.com The compound's utility is also demonstrated in its use as a catalyst in certain reactions, such as bromolactonization, highlighting its diverse chemical reactivity. acs.org

Lead Compound Development

While not always the initial "hit" in a drug discovery program, derivatives of this compound have been instrumental in the development of lead compounds. A notable example is in the synthesis of analogues of the antiviral drug Arbidol. Researchers have designed and synthesized a library of indole derivatives structurally related to Arbidol to investigate their antiviral activity against the Chikungunya virus. In these studies, ethyl 5-(hydroxymethyl)-1-methyl-2-(phenylsulfanylmethyl)-1H-indole-3-carboxylate, a derivative of the core indole-3-carboxylate (B1236618) structure, was identified as a potent inhibitor. ijarsct.co.in This demonstrates how modifications to the this compound scaffold can lead to the optimization of antiviral agents.

Design and Synthesis of Novel Therapeutic Agents

The structural versatility of this compound has been exploited in the design and synthesis of a variety of novel therapeutic agents targeting different diseases.

While direct synthesis of antidiabetic agents from this compound is not extensively documented, its derivatives are crucial for this therapeutic area. It has been established that 3-nitroindoles are an important structural moiety for the development of new antidiabetic agents. mdpi.com Efficient synthetic routes have been developed for the preparation of methyl 2-methyl-5-nitro-1H-indole-3-carboxylate, a nitrated derivative of the parent compound. mdpi.com This nitro-derivative serves as a key intermediate for the synthesis of more complex molecules with potential antidiabetic activity.

Table 1: Synthesis of Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate

Reactant Reagent and Conditions Product Yield Reference
Methyl (Z)-3-((4-nitrophenyl)amino)but-2-enoate Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, DMF, microwave irradiation Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate 91% mdpi.com

Indole-3-carboxylic acids and their corresponding esters, such as this compound, are recognized as key structural components for the development of mast cell tryptase inhibitors. mdpi.com Tryptase is a serine protease released from mast cells and is implicated in inflammatory and allergic conditions. The indole scaffold provides a suitable framework for designing molecules that can fit into the active site of the tryptase enzyme and inhibit its activity. The development of potent and selective inhibitors of mast cell tryptase often involves the chemical modification of the indole-3-carboxylate core.

The development of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy, has seen the exploration of various indole-based scaffolds. While a direct synthetic route from this compound to a specific VEGFR-2 inhibitor is not explicitly detailed in the provided context, the broader class of indole derivatives has shown significant promise. The general strategy involves the functionalization of the indole ring to achieve potent and selective inhibition of the VEGFR-2 tyrosine kinase.

A significant application of this compound is in the synthesis of inhibitors of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). google.comgoogle.com EZH2 is a component of the Polycomb Repressive Complex 2 (PRC2) and is often overexpressed in various cancers, making it an attractive therapeutic target. A patent for modulators of methyl modifying enzymes describes a synthetic route starting from this compound to produce compounds that can inhibit EZH2. google.comgoogle.com This highlights the direct role of this building block in the development of epigenetic cancer therapies.

Table 2: Synthesis of an EZH2 Inhibitor Intermediate

Starting Material Reaction Product Application Reference
This compound Alkylation with (bromomethyl)benzene in the presence of cesium carbonate Methyl 1-benzyl-2-methyl-1H-indole-3-carboxylate Intermediate in the synthesis of EZH2 modulators google.comgoogle.com

Analogs for Melatonin (B1676174) Receptors

The indole nucleus is a fundamental structural motif in melatonin and a wide array of its receptor agonists and antagonists. However, based on available scientific literature, this compound itself is not extensively documented as a direct ligand or analog for melatonin receptors. While patent literature occasionally lists "2-methyl-1H-indole-3-carboxylic acid methyl ester" within extensive lists of chemical compounds, it is typically in the context of combination therapies where other agents, such as melatonin agonists, might be co-administered. google.comgoogle.com These patents primarily focus on the development of antagonists for other targets, such as the 5-HT3 receptor, rather than activity at melatonin receptors. google.comgoogle.com Research on indole-based melatonin receptor ligands has largely explored other substitution patterns on the indole ring to achieve desired affinity and selectivity for MT1 and MT2 subtypes.

Prodrug Design and Delivery Systems

Currently, there is a notable absence of significant research in the public domain detailing the specific use of this compound as a scaffold in prodrug design or for the development of advanced drug delivery systems. The ester functional group present in the molecule could theoretically be exploited for prodrug strategies, for instance, through enzymatic hydrolysis to the corresponding carboxylic acid in vivo. However, specific studies applying this concept to this compound have not been prominently reported.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of a molecule. Methods like Density Functional Theory (DFT) are used to determine optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP), which are crucial for understanding molecular reactivity.

For indole (B1671886) derivatives, DFT studies, often using the B3LYP functional with a basis set like 6-311++G(d,p), are common for structural optimization and property prediction. While specific studies on Methyl 2-methyl-1H-indole-3-carboxylate are not extensively detailed in the searched literature, analysis of the closely related Methyl Indole-3-Carboxylate (B1236618) provides valuable insights. The investigation of frontier molecular orbitals (HOMO and LUMO) is particularly important as the energy gap between them indicates the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller HOMO-LUMO gap suggests higher reactivity and polarizability. nih.gov For conjugated systems like indoles, this gap is smaller compared to non-conjugated systems, influencing their electronic transitions.

The Molecular Electrostatic Potential (MEP) surface is another key output of quantum calculations. It maps the electron density to identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. jocpr.com For indole derivatives, the MEP typically shows negative potential around the oxygen atoms of the carboxylate group and the nitrogen atom of the indole ring, indicating these are likely sites for electrophilic attack. The hydrogen atoms, particularly the one on the indole nitrogen, generally exhibit positive potential. nih.govjocpr.com

Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify a molecule's reactivity.

Table 1: Key Quantum Chemical Parameters and Their Significance

ParameterSignificance
HOMO (Highest Occupied Molecular Orbital) Energy Represents the electron-donating ability of a molecule. Higher energy indicates a better electron donor. researchgate.net
LUMO (Lowest Unoccupied Molecular Orbital) Energy Represents the electron-accepting ability of a molecule. Lower energy indicates a better electron acceptor. researchgate.net
HOMO-LUMO Energy Gap (ΔE) Indicates chemical reactivity, polarizability, and kinetic stability. A smaller gap suggests higher reactivity. nih.govnih.gov
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. jocpr.com

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Derivatives of indole-3-carboxylic acid have been the subject of numerous docking studies to explore their potential as inhibitors for various enzymes. For instance, derivatives have been docked against targets like cyclooxygenase-2 (COX-2), a key enzyme in inflammation, showing promising binding scores. researchgate.net Other studies have investigated indole derivatives as potential inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a target for diabetes mellitus, and VEGFR-2, a target in cancer therapy. sciencescholar.usresearchgate.net

In a typical docking study, the crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand is then placed in the active site of the protein, and its possible binding conformations are scored based on a force field. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies on (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-Yl)Phenylmethyl Acetate (B1210297) with the nicotinic acetylcholine (B1216132) receptor have been performed to understand binding modes. jocpr.com

While specific docking results for this compound against a particular target were not found in the provided search results, the extensive research on similar indole carboxylates suggests its potential for biological activity. The indole scaffold is a well-established pharmacophore, and computational docking provides a rational basis for selecting this compound or its derivatives for further experimental screening against various therapeutic targets. nih.govresearchgate.netresearchgate.net

Computational Studies of Reaction Mechanisms

Computational methods, particularly DFT, are also used to elucidate the mechanisms of chemical reactions, providing insights into transition states and reaction pathways.

The synthesis of this compound derivatives has been achieved through methods like the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines. mdpi.com Computational studies can model such catalytic cycles, helping to understand the role of the catalyst, oxidant, and base in the reaction sequence. researchgate.net For instance, DFT can be used to calculate the energies of intermediates and transition states in the proposed mechanism, which often involves steps like C-H activation and reductive elimination.

Another relevant reaction is the electrophilic substitution on the indole ring. For example, the nitration of indoles has been studied computationally. nih.gov These studies propose mechanisms where an electrophile, such as trifluoroacetyl nitrate (B79036) generated in situ, attacks the electron-rich C3 position of the indole ring. nih.gov If the C3 position is blocked, as it would be in a 3-carboxylate derivative, substitution would likely be directed to other positions on the benzene (B151609) ring, influenced by the existing substituents. Computational analysis helps to predict the regioselectivity of such reactions by evaluating the stability of the possible intermediates.

Prediction of Biological Activity and ADMET Properties

In silico tools are invaluable for the early-stage assessment of a compound's potential as a drug candidate by predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Various software and web servers, such as SwissADME and PreADMET, are used for these predictions. researchgate.netsciencescholar.us

For indole derivatives, ADMET prediction studies are common. sciencescholar.usjapsonline.comnih.gov These studies typically evaluate several parameters:

Absorption: Predictions of human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration are crucial. japsonline.com

Metabolism: Prediction of inhibition or substrate activity for cytochrome P450 (CYP) enzymes (e.g., CYP2D6) is important to foresee potential drug-drug interactions. japsonline.com

Toxicity: In silico models can predict potential carcinogenicity, mutagenicity, and hepatotoxicity. japsonline.comnih.gov

Studies on various indole-3-carboxylate derivatives have shown that they can be designed to have favorable ADMET profiles, such as good oral absorption and being non-carcinogenic. sciencescholar.usjapsonline.com For example, some designed indole derivatives were predicted to have no CYP450 2D6 inhibition and good oral absorption. japsonline.com However, predictions of hepatotoxicity can sometimes be a concern for this class of compounds, necessitating further experimental validation. japsonline.com

Table 2: Common In Silico ADMET Predictions for Drug Discovery

ADMET PropertyDescriptionRelevance
Human Intestinal Absorption (HIA) Predicts the percentage of a drug absorbed from the gut into the bloodstream.Indicates potential for oral bioavailability. japsonline.com
Blood-Brain Barrier (BBB) Penetration Predicts whether a compound can cross the BBB to act on the central nervous system.Essential for CNS drugs; undesirable for peripherally acting drugs. japsonline.com
Cytochrome P450 (CYP) Inhibition Predicts if a compound will inhibit major drug-metabolizing enzymes.High potential for adverse drug-drug interactions. japsonline.com
Carcinogenicity/Mutagenicity Predicts the potential of a compound to cause cancer or genetic mutations.A critical safety endpoint to filter out potentially harmful compounds. sciencescholar.usnih.gov
Hepatotoxicity Predicts the potential for a compound to cause liver damage.A common reason for drug failure in later stages of development. japsonline.comnih.gov

Applications in Other Fields

Agrochemicals (Pest Control, Plant Growth Regulation)

The indole (B1671886) structure is a well-known framework in many natural and synthetic compounds with biological activity, including those used in agriculture.

Pest Control: While direct studies on the insecticidal or pesticidal properties of Methyl 2-methyl-1H-indole-3-carboxylate are not extensively documented, the broader class of indole derivatives has been investigated for such applications. For instance, derivatives of indole-3-carboxylic acid have been synthesized and evaluated for their herbicidal activity. researchgate.netnih.govfrontiersin.orgnih.gov These studies focus on developing new auxin-mimicking herbicides that can effectively control weeds. researchgate.netfrontiersin.orgnih.gov The research into related compounds like Ethyl 2-methylindole-3-carboxylate, which has been used as a reactant to prepare antimicrobial agents, further underscores the potential of this chemical family in pest management.

Plant Growth Regulation: The regulation of plant growth is a critical aspect of modern agriculture. Indole-3-acetic acid (IAA), a closely related indole compound, is a well-established natural auxin that plays a central role in various plant developmental processes. nih.govnih.gov Research has shown that the methylation of IAA to form methyl-IAA ester (MeIAA) can significantly influence its activity, with MeIAA sometimes exhibiting more potent effects than IAA in certain bioassays. nih.govnih.gov This highlights the importance of esterified indole compounds in modulating plant growth. Although specific studies on the plant growth regulatory effects of this compound are limited, the established role of its parent structures suggests it could be a candidate for investigation in this area.

Agrochemical Application Area Relevant Research on Related Compounds Potential Role of this compound
Pest Control (Herbicides) Indole-3-carboxylic acid derivatives show herbicidal activity by mimicking auxin. researchgate.netnih.govfrontiersin.orgnih.govCould be investigated as a potential herbicide or as a scaffold for developing new herbicidal compounds.
Plant Growth Regulation Indole-3-acetic acid (IAA) and its methyl ester are known plant growth regulators. nih.govnih.govMay exhibit plant growth regulating properties, potentially influencing root and shoot development.

Material Science (Polymers, Coatings, Adhesives)

The aromatic and reactive nature of the indole ring makes it a valuable component in the synthesis of novel polymers and materials.

Polymers: Research has demonstrated the use of Methyl indole-3-carboxylate (B1236618) as a starting material for the synthesis of indole-based aromatic polyesters. acs.org These polyesters exhibit desirable thermal stability and can be used to create amorphous, transparent thin films. acs.org The incorporation of the indole unit into the polymer backbone can enhance the material's properties. While this research used the parent compound, it establishes a clear precedent for the use of indole carboxylates in polymer chemistry. The presence of the additional methyl group in this compound could potentially be leveraged to further modify polymer properties.

Material Science Application Relevant Research on Related Compounds Potential Role of this compound
Polymers Methyl indole-3-carboxylate is a precursor for indole-based aromatic polyesters. acs.orgCould serve as a monomer or a building block for synthesizing new polymers with tailored properties.
Coatings & Adhesives General potential of indole derivatives in developing novel materials.Could be explored for its contribution to the durability, adhesion, and thermal stability of coatings and adhesives.

Flavor and Fragrance Industry

The organoleptic properties of indole and its derivatives are well-known in the flavor and fragrance industry.

Indole itself is a key component in many floral fragrances, such as jasmine and tuberose, and is also found in various natural products. perfumerflavorist.comperfumerflavorist.com The closely related compound, 2-methylindole (B41428) (also known as skatole), is recognized for its distinct fecal odor at high concentrations, but at very low concentrations, it can contribute to floral and other complex aromas. thegoodscentscompany.com

The specific flavor and fragrance profile of this compound has not been extensively characterized in publicly available literature. However, based on the known properties of its structural components—the indole ring and the methyl ester group—it is plausible that this compound could possess unique aromatic qualities. Ester compounds are frequently used as fragrance and flavoring agents due to their often fruity and pleasant smells. The combination of the indole moiety with a methyl ester suggests that this compound could potentially offer a complex and interesting aroma profile, warranting further investigation for its use in this industry.

Compound Known Organoleptic Properties
Indole Floral (at low concentrations), fecal (at high concentrations). perfumerflavorist.comperfumerflavorist.com
2-Methylindole (Skatole) Fecal (at high concentrations), can be part of complex aromas at low concentrations. thegoodscentscompany.com
This compound Not specifically documented, but the ester group suggests potential for a unique aroma.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Methods (e.g., Green Chemistry)

A primary challenge in the synthesis of indole (B1671886) derivatives lies in developing methodologies that are not only high-yielding but also environmentally benign. Traditional methods often require harsh conditions, stoichiometric reagents, and volatile organic solvents. Future research will increasingly focus on "green chemistry" principles to overcome these limitations.

One promising approach is the expanded use of microwave-assisted organic synthesis (MAOS). researchgate.net Research has demonstrated that palladium-catalyzed intramolecular oxidative coupling to form functionalized 2-methyl-1H-indole-3-carboxylate derivatives can be significantly accelerated under microwave irradiation, often leading to excellent yields in shorter reaction times compared to conventional heating. researchgate.netmdpi.com This method minimizes energy consumption and can sometimes be performed with a reduced amount of catalyst or oxidant, making the process more sustainable. researchgate.net

Further research is needed to explore alternative energy sources and reaction media. researchgate.netdigitallibrary.co.in This includes investigating catalysis in aqueous media or biodegradable ionic liquids to replace traditional volatile organic solvents. digitallibrary.co.inacs.org The development of atom-economical reactions, such as tandem or one-pot procedures that construct the complex indole core from simple precursors with minimal waste, represents another critical research avenue. acs.org For instance, developing catalytic systems that use water as an oxidant, liberating only hydrogen gas as a byproduct, exemplifies a highly sustainable and efficient synthetic strategy that could be adapted for indole carboxylates. acs.org

Exploration of Novel Biological Activities

The indole nucleus is a well-established pharmacophore present in numerous therapeutic agents with a vast array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-neurodegenerative properties. nih.govnih.govnih.govresearchgate.net While derivatives of 2-methyl-1H-indole-3-carboxylic acid have been investigated for analgesic and anti-inflammatory activities, the full spectrum of their biological potential remains largely untapped. bipublication.com

Future explorations should target novel therapeutic areas. Given that various indole derivatives show promise as anti-tubercular agents, screening Methyl 2-methyl-1H-indole-3-carboxylate and its analogs against Mycobacterium tuberculosis and other challenging pathogens is a logical step. nih.gov The emergence of multidrug-resistant microbes necessitates the discovery of compounds with new mechanisms of action, and indole-based structures are promising candidates. nih.gov

Furthermore, the role of indole derivatives in complex diseases like neurodegeneration and cancer warrants deeper investigation. nih.govnih.gov Indole compounds have been shown to modulate pathways involved in Alzheimer's and Parkinson's diseases, such as the GPR30/AMPK/SIRT1 pathway. nih.gov Similarly, the antiproliferative activity of indole-2-carboxamides against various cancer cell lines suggests that related structures could act as inhibitors of key oncogenic proteins like kinases. nih.gov Systematic screening of this compound derivatives in diverse biological assays could uncover unexpected and valuable therapeutic activities.

Rational Design of Highly Selective and Potent Derivatives

Moving beyond serendipitous discovery, the future of drug development with this indole scaffold lies in the rational design of derivatives with high potency and selectivity for specific biological targets. nih.govacs.org This approach minimizes off-target effects and improves the therapeutic index of potential drug candidates. By leveraging computational modeling and known structure-activity relationships (SAR), researchers can design new molecules with enhanced pharmacodynamic profiles. acs.orgnih.gov

A key strategy is the use of conformational restriction, where the flexible indole structure is "locked" into a specific conformation that is optimal for binding to a target receptor while reducing affinity for others. acs.orgacs.org This has been successfully used to develop highly selective CB2 receptor agonists from non-selective indole-based ligands, effectively eliminating undesired CB1 receptor activity. acs.orgacs.org Applying this principle to this compound could lead to derivatives that selectively target a single kinase, receptor, or enzyme.

Another approach is the creation of hybrid molecules, where the indole scaffold is covalently linked to another pharmacophore to create a multitarget-directed ligand (MTDL). nih.gov This is particularly relevant for complex, multifactorial diseases where acting on a single target may be insufficient. nih.gov For example, designing a hybrid of an indole-based kinase inhibitor and a compound known to disrupt protein aggregation could be a novel strategy for treating neurodegenerative disorders. nih.govnih.gov

In-depth Mechanistic Studies of Biological Actions

A fundamental challenge in translating a bioactive compound into a drug is understanding its precise mechanism of action. For many indole derivatives, the biological pathways they modulate are not fully elucidated. Future research must prioritize in-depth mechanistic studies to identify specific molecular targets and signaling cascades.

For instance, if a derivative shows antimicrobial effects, studies should aim to determine if it inhibits cell wall synthesis, DNA replication, or other essential bacterial processes. nih.govnih.gov In the context of anti-inflammatory action, it is crucial to investigate whether the compound inhibits enzymes like cyclooxygenase or modulates inflammatory signaling pathways mediated by cytokines. bipublication.com

Advanced biochemical and cell-based assays are essential for this work. Studies on related indole compounds have successfully identified targets such as the aryl hydrocarbon receptor (AHR) and have shown how its activation can influence cell migration by regulating downstream genes like MYH9. nih.govnih.gov Similarly, detailed enzymatic and structural studies, like those performed on indole prenyltransferases and decarboxylases, can provide atomic-level insights into how these compounds interact with their protein targets. nih.govrsc.org Understanding these mechanisms is not only critical for optimizing the lead compound but also for predicting potential side effects and identifying patient populations most likely to respond to treatment.

Clinical Translation and Drug Development Considerations

The ultimate goal of medicinal chemistry research is the clinical translation of a lead compound. This process is fraught with challenges, including poor pharmacokinetic properties, toxicity, and lack of efficacy in human trials. For derivatives of this compound, several considerations are paramount for successful development.

Early-stage assessment of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is crucial. nih.gov Computational predictions and in vitro assays can help prioritize compounds with favorable drug-like properties, such as good bioavailability and the ability to cross relevant biological barriers like the blood-brain barrier (BBB) for neuro-therapeutics. nih.govnih.gov For example, research on some indole derivatives has already demonstrated favorable bioavailability and BBB penetration, bolstering their potential for clinical development. nih.gov

The journey from a promising compound to an approved drug requires navigating preclinical studies and rigorous clinical trials. nih.gov Researchers can learn from the development path of other indole-based drugs, such as melatonin (B1676174), and from understanding the biological roles of endogenous indoles produced by gut microbiota. wikipedia.orgfrontiersin.org Addressing potential issues like metabolic stability and cytotoxicity early in the design phase can significantly increase the probability of a compound advancing through the development pipeline. nih.govacs.org The successful progression of other novel indole scaffolds into clinical and preclinical studies for diseases like tuberculosis provides a roadmap and a source of optimism for the future development of this compound derivatives. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-methyl-1H-indole-3-carboxylate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via condensation of 3-formyl-indole derivatives with thiazol-4(5H)-ones under reflux in acetic acid, as described in Scheme 2 of and . Key parameters include:

  • Catalyst : Sodium acetate (2.0 equiv) to promote cyclization .
  • Temperature : Reflux (~110–120°C) for 3–5 hours to ensure complete reaction .
  • Purification : Recrystallization from DMF/acetic acid mixtures to isolate crystalline products .
    • Troubleshooting : Contamination by unreacted starting materials can be resolved by adjusting the molar ratio (1.1:1 for aldehyde-to-thiazolone) .

Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?

  • Analytical Framework :

  • 1H NMR : Look for characteristic signals:
  • Indole NH proton at δ 10–12 ppm (broad singlet) .
  • Methyl ester (COOCH3) at δ 3.8–4.0 ppm (singlet) .
  • IR : Strong C=O stretch at ~1700–1750 cm⁻¹ for the ester group .
    • Validation : Compare data with structurally similar compounds like ethyl 2-methyl-1H-indole-3-carboxylate (CAS 53855-47-3) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, ester group) influence the biological activity of this compound derivatives?

  • Structure-Activity Relationship (SAR) Insights :

  • Antimicrobial Activity : Substitution at the indole C5 position (e.g., methoxy or amino groups) enhances antibacterial potency, as seen in 6-methylindole-3-carboxylic acid derivatives .
  • Antitumor Potential : The methyl ester group improves cell permeability compared to free carboxylic acids, as demonstrated in bisindolylmaleimide analogs .
    • Experimental Design : Use in vitro assays (e.g., MTT for cytotoxicity) with HeLa or MCF-7 cell lines, referencing protocols from .

Q. What are the common contradictions in pharmacological data for indole-3-carboxylate derivatives, and how can they be resolved?

  • Data Discrepancies :

  • Solubility vs. Bioactivity : Hydrophobic esters (e.g., methyl) may show high in vitro activity but poor aqueous solubility, leading to inconsistent in vivo results .
  • Metabolic Stability : Rapid ester hydrolysis in plasma can reduce efficacy, as noted in pharmacokinetic studies of ethyl indole-2-carboxylate .
    • Mitigation Strategies :
  • Use prodrug approaches (e.g., tert-butyl esters) to enhance stability .
  • Validate assays with LC-MS to quantify intact compound concentrations .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

  • Modeling Techniques :

  • Docking : Use AutoDock Vina with crystal structures of kinases (e.g., Flt3) from .
  • MD Simulations : GROMACS for assessing ligand-receptor stability over 100 ns trajectories .
    • Validation : Cross-reference with experimental IC50 values from kinase inhibition assays .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic acid vapors .
    • Waste Disposal : Neutralize acidic waste with NaHCO3 before transferring to designated containers .

Analytical and Crystallography

Q. How can crystallographic data (e.g., from SHELX) resolve ambiguities in the molecular structure of this compound?

  • SHELX Workflow :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals .
  • Refinement : SHELXL for least-squares optimization; monitor R-factor convergence (<5%) .
    • Case Study : The structure of 2-methyl-1-phenylsulfonyl-indole-3-carbaldehyde (CCDC 862204) confirmed bond angles and torsional parameters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methyl-1H-indole-3-carboxylate
Reactant of Route 2
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Methyl 2-methyl-1H-indole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.